molecular formula C7H15NO2 B13975793 [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol

[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol

Cat. No.: B13975793
M. Wt: 145.20 g/mol
InChI Key: PNAGXPVXHBMZHS-UHFFFAOYSA-N
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Description

[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol: is an organic compound with the molecular formula C7H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound features two hydroxymethyl groups attached to the pyrrolidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methylpyrrolidine.

    Hydroxymethylation: The hydroxymethyl groups are introduced through a hydroxymethylation reaction. This can be achieved using formaldehyde and a suitable base, such as sodium hydroxide, under controlled conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol is used as an intermediate in the synthesis of complex organic molecules

Biology

In biological research, this compound can be used to study the effects of hydroxymethylation on biological systems. It serves as a model compound to investigate the role of hydroxymethyl groups in biochemical processes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [5-(Hydroxymethyl)pyrrolidin-2-yl]methanol: This compound lacks the methyl group at the nitrogen atom, resulting in different chemical properties.

    1-Methylpyrrolidine: This compound lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.

    Pyrrolidine: The parent compound without any substituents, used as a building block in organic synthesis.

Uniqueness

The presence of both hydroxymethyl groups and a methyl group at the nitrogen atom makes [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol unique. This combination of functional groups enhances its reactivity and versatility in various chemical and biological applications.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[5-(hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C7H15NO2/c1-8-6(4-9)2-3-7(8)5-10/h6-7,9-10H,2-5H2,1H3

InChI Key

PNAGXPVXHBMZHS-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC1CO)CO

Origin of Product

United States

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